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1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride
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Overview
Description
1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride is a nitrile-functionalized ionic liquid. This compound is known for its superior characteristics in various chemical reactions, particularly in Suzuki and Stille coupling reactions .
Preparation Methods
The synthesis of 1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride involves the reaction of imidazole with 3-bromopropionitrile under specific conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate. The mixture is heated to reflux for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium ring.
Coupling Reactions: It shows superior characteristics in Suzuki and Stille coupling reactions, which are commonly used in organic synthesis.
Oxidation and Reduction: The nitrile groups can undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions.
Biology: The compound’s ionic nature makes it useful in biological studies, particularly in the stabilization of proteins and enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride exerts its effects involves its ionic nature and the presence of nitrile groups. These features allow it to interact with various molecular targets, including enzymes and proteins, stabilizing their structures and enhancing their activity. The compound can also participate in electron transfer reactions, making it useful in catalytic processes .
Comparison with Similar Compounds
1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride is unique due to its dual nitrile functionality and imidazolium core. Similar compounds include:
1,3-bis(3-cyanopropyl)tetramethyldisiloxane: This compound also contains nitrile groups but has a different core structure, leading to different reactivity and applications.
1,3-bis(3-cyanopropyl)-2,3-dihydro-1H-imidazol-1-ium chloride: This compound is structurally similar but differs in its hydrogenation state, affecting its chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride is a member of the imidazolium ionic liquids family, characterized by its unique structure and properties. This compound has garnered attention in recent years due to its potential biological activities, particularly as an antimicrobial agent. This article reviews relevant research findings, including biological assays and case studies that highlight its activity against various pathogens.
- Molecular Formula : C11H15ClN4
- Molecular Weight : 238.7166 g/mol
- CAS Number : 813458-73-0
Synthesis
The synthesis of this compound typically involves the reaction of imidazole with cyanomethyl chloride in controlled conditions, leading to the formation of the ionic liquid through quaternization with hydrochloric acid .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Bacillus cereus | 8 |
Klebsiella pneumoniae | 16 |
Pseudomonas aeruginosa | 32 |
Escherichia coli | 64 |
These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with MIC values comparable to or lower than those of standard antibiotics .
The antimicrobial activity of imidazolium salts like this compound is believed to stem from their ability to disrupt bacterial cell membranes and interfere with cellular processes. The presence of the cyanopropyl group enhances its interaction with microbial membranes, leading to increased permeability and cell lysis.
Study on Antibacterial Efficacy
In a comparative study involving various imidazolium salts, this compound was evaluated alongside other compounds for antibacterial efficacy. The study found that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated superior activity against resistant strains of Staphylococcus aureus, which is a significant concern in clinical settings .
Cytotoxicity Assessment
In addition to its antimicrobial properties, research has also focused on the cytotoxic effects of this compound on human cell lines. Preliminary findings suggest that at therapeutic concentrations, the compound exhibits low cytotoxicity, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C11H15ClN4 |
---|---|
Molecular Weight |
238.72 g/mol |
IUPAC Name |
4-[3-(3-cyanopropyl)imidazol-3-ium-1-yl]butanenitrile;chloride |
InChI |
InChI=1S/C11H15N4.ClH/c12-5-1-3-7-14-9-10-15(11-14)8-4-2-6-13;/h9-11H,1-4,7-8H2;1H/q+1;/p-1 |
InChI Key |
ACFNVKKYJRDMAS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[N+](=CN1CCCC#N)CCCC#N.[Cl-] |
Origin of Product |
United States |
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